pent-3-yn-2-amine hydrochloride
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Overview
Description
Pent-3-yn-2-amine hydrochloride is a chemical compound with the molecular formula C5H9N·HCl. It is an organic compound that contains an alkyne group and an amine group, making it a versatile intermediate in organic synthesis. The compound is often used in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-yn-2-amine hydrochloride can be synthesized through several methods. One common method involves the Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a suitable solvent, such as toluene, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pent-3-yn-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Pent-3-yn-2-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pent-3-yn-2-amine hydrochloride depends on the specific reaction it undergoes. . The amine group can act as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds.
Comparison with Similar Compounds
Similar Compounds
Propargylamine: Similar structure but lacks the hydrochloride salt form.
Pent-4-yn-1-amine: Similar alkyne group but different position of the amine group.
2-Butyn-1-amine: Contains an alkyne and amine group but with a shorter carbon chain.
Uniqueness
Pent-3-yn-2-amine hydrochloride is unique due to its specific positioning of the alkyne and amine groups, which allows for distinct reactivity and applications in various chemical reactions and industrial processes .
Properties
CAS No. |
1378830-65-9 |
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Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
pent-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h5H,6H2,1-2H3;1H |
InChI Key |
BIGFPNCQDSQYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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